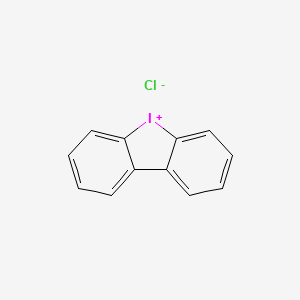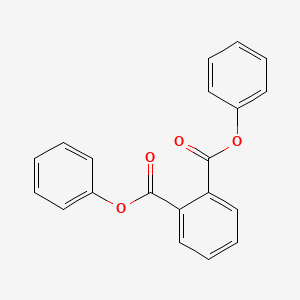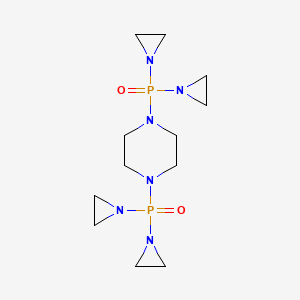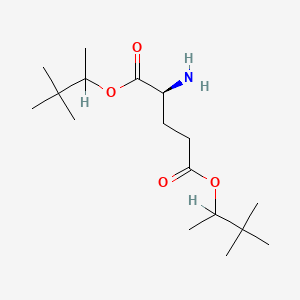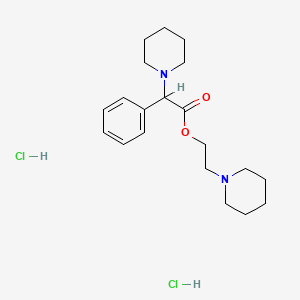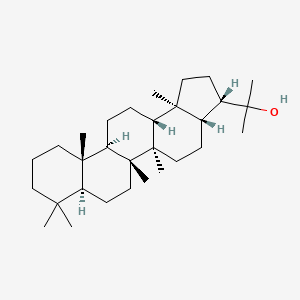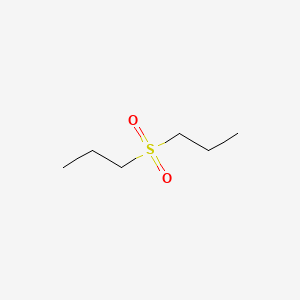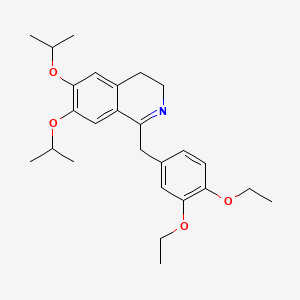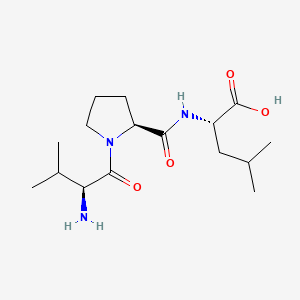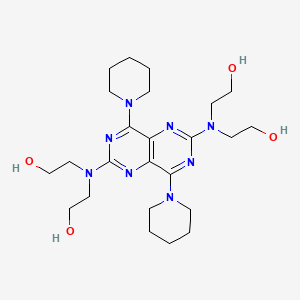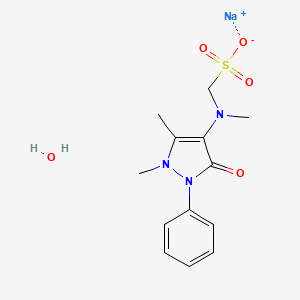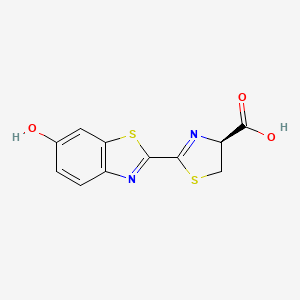
D-Luciferin
Overview
Description
D-Luciferin is a light-emitting compound found in various bioluminescent organisms, including fireflies, railroad worms, starworms, and click-beetles . It is the substrate for the enzyme luciferase, which catalyzes the oxidation of luciferin, resulting in the emission of light. This bioluminescent reaction is responsible for the characteristic yellow light emitted by many firefly species .
Mechanism of Action
Target of Action
D-Luciferin’s primary target is the enzyme luciferase . Luciferase catalyzes the oxidation of this compound, a process that is essential for the production of bioluminescence . Additionally, this compound has been identified as a novel agonist for GPR35 , a G protein-coupled receptor .
Mode of Action
The interaction between this compound and its target luciferase results in a fascinating phenomenon known as bioluminescence . This process involves the oxidation of this compound by molecular oxygen, a reaction catalyzed by luciferase . In the presence of ATP and magnesium ions as cofactors, this compound is oxidized by molecular oxygen . This reaction leads to the formation of an excited-state species that emits light .
Biochemical Pathways
The biochemical pathway of this compound involves its oxidation, which is catalyzed by luciferase . This reaction is part of the broader bioluminescence pathway, which is a complex process involving multiple steps . Current evidence suggests that at the final step, L-luciferin undergoes CoA esterification catalyzed by luciferase, followed by epimerization and thioester hydrolysis, thus generating the D-form .
Pharmacokinetics
The pharmacokinetics of this compound are crucial for its function in bioluminescence imaging. After being exogenously delivered in vivo, this compound is rapidly cleared from blood circulation . The glucuronidation pathway of this compound has been characterized in human liver microsomes (HLM) and human intestine microsomes (HIM), with UGT1A1, UGT1A3, and UGT1A6 responsible for 6’-O-glucuronidation of this compound in HLM, while UGT1A1 and UGT1A3 are the major contributors to this biotransformation in HIM .
Result of Action
The result of this compound’s action is the emission of light, a process known as bioluminescence . This light emission is the result of the oxidation of this compound, catalyzed by luciferase . The emitted light can be used for various applications, including gene assays, the detection of protein-protein interactions, high-throughput screening in drug discovery, hygiene control, analysis of pollution in ecosystems, and in vivo imaging in small mammals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of phenolic groups in this compound indicates that glucuronide conjugation is a possible metabolic pathway for the compound . Moreover, the bioluminescence reaction is dependent on the availability of ATP and magnesium ions . The action of this compound can also be influenced by the presence of other enzymes and substrates in the environment .
Biochemical Analysis
Biochemical Properties
D-Luciferin interacts with the enzyme luciferase in a biochemical reaction that results in the emission of light . This reaction requires the presence of ATP and magnesium ions . The light emission is a result of the decomposition of a four-membered dioxetanone ring .
Cellular Effects
This compound has been used extensively in biotechnology, specifically for in vivo imaging . It allows for the real-time, non-invasive monitoring of disease progression and/or drug efficacy in model systems through Bioluminescence Imaging (BLI) . The reaction can also be used to indicate the presence of energy or life, functioning as a life-death stain .
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation by the enzyme luciferase. First, this compound is adenylated by MgATP to form luciferyl adenylate. After activation by ATP, luciferyl adenylate is oxidized by molecular oxygen to form a dioxetanone ring. A decarboxylation reaction forms an excited state of oxyluciferin, which tautomerizes between the keto-enol form .
Temporal Effects in Laboratory Settings
The stability of this compound is crucial for its use in bioluminescence-based detection systems. Solutions containing both luciferase and this compound gradually lose the ability to effectively detect ATP over time . This is due to the formation of dehydroluciferin, a potent inhibitor of luciferase .
Dosage Effects in Animal Models
The dosage of this compound can significantly impact the bioluminescence signal in animal models. For example, a typical dose for routine intraperitoneal injections in a 20-g mouse is 150 mg/kg . The dosage can affect the intensity and duration of the bioluminescence signal.
Metabolic Pathways
The metabolic pathways of this compound involve its oxidation by the enzyme luciferase. The reaction requires ATP and magnesium ions as co-factors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its function. This compound is not homogeneously distributed within cells and tissues, with early predominant high radioactivity levels observed in kidneys and liver, reflecting the elimination routes of the tracer .
Subcellular Localization
The subcellular localization of this compound is likely to be cytoplasmic, as the luciferase enzyme, with which it interacts, is located in the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of firefly luciferin involves several steps. One common method includes the reaction of 2-cyano-6-hydroxybenzothiazole with L-cysteine, followed by decarboxylation to form the benzothiazole ring . The reaction conditions typically involve the use of stable isotope-labeled compounds and various reagents such as benzoquinone and hydroquinone .
Industrial Production Methods: Industrial production of firefly luciferin often involves the extraction from firefly lanterns using acid-base extraction methods. The luciferin can be effectively extracted using ethyl acetate at low pH from the powder of approximately 15,000 firefly lanterns . This method ensures a high yield of crystallized luciferin.
Chemical Reactions Analysis
Types of Reactions: D-Luciferin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is the oxidation catalyzed by luciferase, which results in the emission of light .
Common Reagents and Conditions: The oxidation reaction requires adenosine triphosphate, magnesium ions, and molecular oxygen . The reaction proceeds in two steps: first, luciferin is adenylated by adenosine triphosphate to form luciferyl adenylate, and then it is oxidized by molecular oxygen to form oxyluciferin, which emits light .
Major Products Formed: The major product formed from the oxidation of firefly luciferin is oxyluciferin, which is in an electronically excited state and emits light as it returns to the ground state .
Scientific Research Applications
D-Luciferin has a wide range of scientific research applications:
Comparison with Similar Compounds
D-Luciferin is unique among luciferins due to its high efficiency and bright yellow-green light emission . Similar compounds include:
Coelenterazine: Found in marine organisms, emits blue light.
Vargulin: Found in ostracods, emits blue light.
Cypridina luciferin: Found in marine ostracods, emits blue light.
This compound’s distinct yellow-green light emission and high efficiency make it particularly valuable for various scientific and industrial applications .
Properties
IUPAC Name |
(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGNCJDXODQBOB-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894865 | |
| Record name | (S)-4,5-Dihydro-2-(6-hydroxybenzothiazol-2-yl)thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Merck Index] | |
| Record name | Firefly luciferin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13873 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2591-17-5 | |
| Record name | Firefly luciferin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2591-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Firefly luciferin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-4,5-Dihydro-2-(6-hydroxybenzothiazol-2-yl)thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4,5-dihydro-2-(6-hydroxybenzothiazol-2-yl)thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FIREFLY LUCIFERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TBB02N29K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Luciferin generate light?
A: Luciferin produces light through a chemiluminescent reaction catalyzed by the enzyme luciferase. In the presence of ATP, magnesium ions, and oxygen, luciferase catalyzes the oxidation of luciferin to oxyluciferin. This reaction forms oxyluciferin in an electronically excited state. As oxyluciferin relaxes to its ground state, it releases energy in the form of light, resulting in bioluminescence. [, , ]
Q2: What happens to oxyluciferin after light emission?
A: After emitting light, oxyluciferin can be recycled back into luciferin for further light production. Studies have shown that the total light emitted by organisms like the fish Porichthys notatus after ingesting a known amount of luciferin can exceed the theoretical yield based on a single use of the molecule. This suggests that the luciferin is either recycled or induces de novo synthesis. []
Q3: Is there a difference in the light emitted by different species?
A: Yes, the color of bioluminescence can vary between species, even when using the same luciferin substrate. For example, firefly luciferases can produce light ranging from green to red, while click beetle enzymes tend to emit green light. This color variation is thought to be influenced by the specific structure of the luciferase enzyme and its interaction with the excited-state oxyluciferin molecule. [, ]
Q4: What is the molecular formula and weight of Luciferin?
A: Luciferin has the molecular formula C11H8N2O3S2 and a molecular weight of 280.33 g/mol. []
Q5: Does Luciferin have characteristic spectroscopic properties?
A: Yes, Luciferin displays specific spectroscopic properties useful for its identification and quantification. It absorbs light maximally around 327 nm and emits fluorescence with a peak around 537 nm. These properties are sensitive to pH changes and the presence of certain solvents. [, ]
Q6: How does the environment affect Luciferin stability and activity?
A: Luciferin is sensitive to various environmental factors, impacting its stability and bioluminescent activity. For instance, pH significantly influences both its spectroscopic properties and its ability to participate in the bioluminescence reaction. [] Similarly, the presence of different solvents can alter its fluorescence properties. [] Moreover, luciferin is susceptible to oxidation, leading to a loss of activity. []
Q7: How is Luciferin stability maintained for research and applications?
A: Due to its sensitivity, maintaining luciferin stability is crucial for its use in research and applications. Storing luciferin under inert gas and at low temperatures helps minimize oxidation and degradation. Additionally, using appropriate buffers and controlling pH are essential for preserving its activity and ensuring reliable results. []
Q8: Is the light-emitting reaction of Luciferin specific?
A: While highly specific for luciferase, the luciferin-luciferase reaction can be influenced by the presence of inhibitors. For example, oxyluciferin and dehydroluciferyl-adenylate, both products of the luciferase-catalyzed reaction, can competitively inhibit luciferase, affecting light emission kinetics. []
Q9: What are the applications of the luciferin-luciferase system?
A9: The luciferin-luciferase system is widely used in various research fields, including:
- Gene expression analysis: By linking the luciferase gene to a promoter of interest, researchers can monitor gene expression levels in cells and living organisms. []
- Drug discovery: Luciferase assays are widely used to screen for drug candidates, particularly those targeting enzymes or pathways involved in bioluminescence. [, ]
- In vivo imaging: Bioluminescence imaging (BLI) using luciferase-expressing cells or organisms allows for non-invasive monitoring of biological processes in real time. [, , ]
Q10: Can computational methods be used to study the Luciferin-luciferase system?
A10: Yes, computational chemistry plays a crucial role in understanding the luciferin-luciferase system. Techniques like density functional theory (DFT) calculations and molecular dynamics simulations are used to:
- Investigate the mechanism of bioluminescence: These methods can model the reaction pathway of luciferin oxidation, identify transition states and intermediates, and calculate energy barriers. []
- Study the interaction between luciferin and luciferase: Computational methods can model the luciferin binding site within the luciferase enzyme and analyze the interactions that contribute to substrate binding and specificity. []
- Design new luciferin analogues: By simulating the properties of different luciferin derivatives, researchers can design analogues with improved properties, such as red-shifted emission wavelengths for better tissue penetration in bioluminescence imaging. [, , ]
Q11: How do structural modifications of Luciferin affect its activity?
A: The structure of luciferin significantly impacts its ability to produce light. Modifications to its core structure, such as substitutions on the benzothiazole ring or alterations to the carboxylic acid group, can alter its binding affinity for luciferase, reaction kinetics, and the color of the emitted light. [, ]
Q12: Can Luciferin analogues be designed for specific applications?
A: Yes, by understanding the SAR of luciferin, researchers have successfully synthesized a variety of analogues with tailored properties. For example, analogues like "TokeOni" and "seMpai" have been developed with near-infrared emissions to improve tissue penetration for deep in vivo imaging. [] Similarly, "caged" luciferin derivatives have been created to study enzyme activity, with the luciferin molecule linked to a specific functional group that can be cleaved by the enzyme of interest. This cleavage releases free luciferin, leading to light emission that can be used to monitor enzyme activity in real-time. [, ]
Q13: How can the formulation of Luciferin-based probes be optimized?
A: Optimizing the formulation of luciferin-based probes is crucial for their successful application, particularly for in vivo studies. Strategies include:* Encapsulation in nanoparticles: This approach can protect the luciferin molecule from degradation and enhance its delivery to target tissues. []* Conjugation to carrier molecules: Linking luciferin to peptides or polymers can improve its solubility, stability, and biodistribution. []* Development of prodrugs: Designing prodrugs that are activated by specific enzymes or conditions at the target site can improve the selectivity and efficacy of luciferin-based probes. []
Q14: How is Luciferin activity typically measured?
A: Luciferin activity is typically measured using a luminometer, which detects the light emitted during the luciferin-luciferase reaction. The intensity of the emitted light is directly proportional to the amount of luciferin present. []
Q15: What other techniques are used to study Luciferin and its derivatives?
A15: Various analytical techniques are employed to study luciferin and its analogues, including:
- Spectroscopy: UV-Vis absorption and fluorescence spectroscopy are commonly used to characterize the optical properties of luciferin and its derivatives, as well as to study the kinetics of the bioluminescence reaction. [, , ]
- Chromatography: Techniques like high-performance liquid chromatography (HPLC) are used to separate and purify luciferin and its analogues from complex mixtures. []
- Mass spectrometry: This technique helps determine the molecular weight and structure of luciferin derivatives, as well as to identify reaction products. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure and studying the dynamics of luciferin and its analogues in solution. []
Q16: What are the solubility characteristics of Luciferin?
A: Luciferin typically exhibits limited solubility in aqueous solutions, which can pose challenges for its formulation and delivery. To overcome this, researchers often employ strategies like using organic co-solvents, encapsulating it in nanoparticles, or conjugating it to more soluble carrier molecules. []
Q17: What are some key historical milestones in Luciferin research?
A17: The study of luciferin has a rich history, with significant milestones including:
- Early 20th century: Initial isolation and characterization of luciferin from bioluminescent organisms like the ostracod Cypridina. []
- 1950s-1960s: Determination of the chemical structure of firefly luciferin and elucidation of the basic mechanism of the bioluminescence reaction. [, ]
- 1970s-present: Development of luciferin-luciferase based assays for various applications, including gene expression analysis, drug discovery, and in vivo imaging. [, , ]
- Recent advancements: Design and synthesis of novel luciferin analogues with improved properties, such as red-shifted emission wavelengths and enhanced stability, for advanced imaging applications. [, ]
Q18: How does Luciferin research bridge different scientific disciplines?
A18: Luciferin research exemplifies cross-disciplinary science, bringing together:
- Chemistry: For the synthesis and characterization of novel luciferin analogues with tailored properties. [, ]
- Biology: To understand the bioluminescence mechanism, enzyme kinetics, and biological roles of luciferin in living organisms. [, , ]
- Physics: To study the photophysical properties of luciferin and oxyluciferin, including their excitation and emission spectra. [, ]
- Engineering: For the development of novel luciferin-based probes, biosensors, and imaging devices. [, ]
- Medicine: For applications in drug discovery, disease diagnosis, and monitoring of therapeutic interventions. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


